molecular formula C11H15NO2S B15090210 3-((4-Methylbenzyl)sulfonyl)azetidine

3-((4-Methylbenzyl)sulfonyl)azetidine

Cat. No.: B15090210
M. Wt: 225.31 g/mol
InChI Key: GCMZVEWPGISWOS-UHFFFAOYSA-N
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Description

3-((4-Methylbenzyl)sulfonyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . The presence of the 4-methylbenzylsulfonyl group in this compound adds further functional diversity, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylbenzyl)sulfonyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the 4-methylbenzylsulfonyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury(II) sulfate in the presence of sulfuric acid can yield a hydroxy-trans-enal, which upon chemoselective reduction, forms the desired azetidine .

Industrial Production Methods

Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic processes and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylbenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The ring strain of the azetidine moiety plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the azetidine ring and the sulfonyl group makes it a versatile compound with distinct reactivity and stability compared to its analogues .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfonyl]azetidine

InChI

InChI=1S/C11H15NO2S/c1-9-2-4-10(5-3-9)8-15(13,14)11-6-12-7-11/h2-5,11-12H,6-8H2,1H3

InChI Key

GCMZVEWPGISWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2CNC2

Origin of Product

United States

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